Higher Topological Polar Surface Area (TPSA) vs. Propranolol Indicates Reduced Passive Blood-Brain Barrier Permeability
The target compound exhibits a TPSA of 52.9 Ų, which is 11.4 Ų (27%) higher than propranolol's TPSA of 41.5 Ų [REFS-1, REFS-2]. This difference arises from the additional hydroxyethyl group on the tertiary amine. Compounds with TPSA > 50 Ų generally show reduced passive BBB permeation compared to those with TPSA < 50 Ų, making the target compound potentially more suitable for peripheral vs. central nervous system targeting applications.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 52.9 |
| Comparator Or Baseline | Propranolol TPSA: 41.5 |
| Quantified Difference | +11.4 Ų (+27%) |
| Conditions | Computed by PubChem/Cactvs 3.4.8.18; neutral molecule form |
Why This Matters
For researchers selecting tool compounds with predefined CNS vs. peripheral distribution characteristics, the target compound occupies a distinct TPSA range that is not accessible with propranolol or metoprolol.
- [1] PubChem CID 2770333. Computed TPSA: 52.9 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem CID 4946 (Propranolol). Computed TPSA: 41.5 Ų. National Center for Biotechnology Information. View Source
